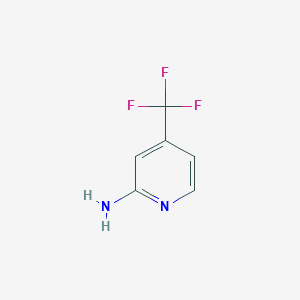

2-Amino-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGBXAQMUBGGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380861 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106447-97-6 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine

CAS Number: 106447-97-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Amino-4-(trifluoromethyl)pyridine. It details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant role as a key building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder, characterized by the following properties:

| Property | Value | References |

| Molecular Formula | C₆H₅F₃N₂ | |

| Molecular Weight | 162.11 g/mol | [1] |

| Melting Point | 70-74 °C | [1] |

| Boiling Point | 221.338 °C at 760 mmHg | [2] |

| Density | 1.368 g/cm³ | [2] |

| Flash Point | 87.662 °C | [2] |

| InChIKey | RWGBXAQMUBGGKQ-UHFFFAOYSA-N | [1] |

| SMILES | Nc1cc(ccn1)C(F)(F)F | [1] |

Spectroscopic Data

The structural characterization of this compound is confirmed by the following spectroscopic data:

¹H-NMR (CDCl₃): δ 8.205 (d, J = 5.6 Hz, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 6.684 (s, 1H), 4.713 (brs, 2H).[3]

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This protocol involves a two-step, one-pot reaction starting from 2,6-Dichloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:

Caption: Synthesis of this compound from 2,6-Dichloro-4-(trifluoromethyl)pyridine.

Detailed Protocol:

-

In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of tetrahydrofuran (THF).

-

Heat the mixture to 150 °C with stirring and maintain the reaction for approximately 6 hours.

-

Cool the autoclave to 30-40 °C.

-

To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076 mmoles).

-

Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.

-

Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.

-

After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite.

-

The filtrate contains the desired product, which can be further purified by standard methods.[4]

Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

This method involves the direct amination of 2-Chloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:

Caption: General synthesis of this compound from 2-Chloro-4-(trifluoromethyl)pyridine.

While a specific, detailed public protocol for this reaction is less common, it generally proceeds by reacting 2-chloro-4-(trifluoromethyl)pyridine with a source of ammonia, often in a sealed vessel at elevated temperatures and pressures.[4]

Applications in Drug Discovery: Synthesis of Bimiralisib

A prominent application of this compound is its use as a crucial intermediate in the synthesis of Bimiralisib (PQR309) , a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[7][8] Its aberrant activation is a frequent event in many types of cancer, making it a key target for cancer therapy.[7] Bimiralisib exerts its anti-cancer effects by inhibiting both PI3K and mTOR, key kinases in this pathway.[6]

Signaling Pathway Diagram:

References

- 1. This compound | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 106447-97-6 - iChemical [ichemical.com]

- 3. EP2527327A1 - Method for producing this compound - Google Patents [patents.google.com]

- 4. 106447-97-6|this compound|BLD Pharm [bldpharm.com]

- 5. Portico [access.portico.org]

- 6. medkoo.com [medkoo.com]

- 7. mdpi.com [mdpi.com]

- 8. torqur.com [torqur.com]

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)pyridine is a pivotal heterocyclic organic compound, distinguished by a pyridine core substituted with a reactive amino group and a bio-functionally significant trifluoromethyl moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications in medicinal chemistry and agrochemical development. Its role as a versatile building block is highlighted, with detailed experimental procedures and safety data presented to support its practical application in research and industrial settings.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the pyridine ring and the amino group, making it a valuable synthon in organic chemistry.

Table 1: Compound Identifiers

| Identifier | Value | Citation |

| IUPAC Name | 4-(trifluoromethyl)pyridin-2-amine | [1] |

| CAS Number | 106447-97-6 | [2] |

| Molecular Formula | C₆H₅F₃N₂ | [1][2] |

| Canonical SMILES | C1=CN=C(C=C1C(F)(F)F)N | [1] |

| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |

| InChIKey | RWGBXAQMUBGGKQ-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. It typically appears as a white to off-white or light yellow crystalline powder.[3][4]

Table 2: Physicochemical Data

| Property | Value | Citation |

| Molecular Weight | 162.11 g/mol | [1][2] |

| Melting Point | 70-74 °C | [5] |

| Boiling Point | 221.3 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 87.7 ± 27.3 °C | [4] |

| Purity | ≥97% / >98.0%(GC)(T) | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the amination of a halogenated precursor. The following protocols are based on patented industrial methods.

Protocol 1: Amination of 2-chloro-4-trifluoromethylpyridine

This method involves the direct nucleophilic aromatic substitution of the chlorine atom with an amino group using aqueous ammonia at elevated temperature and pressure.

-

Reaction: 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 ml of 28% aqueous ammonia are charged into a 200-ml autoclave.[7]

-

Conditions: The mixture is heated to 180°C for 10 hours. The internal pressure reaches approximately 20 atm.[7]

-

Work-up: After the reaction, the system is allowed to cool. The resulting crystals are washed with water and dried.[7]

-

Yield: This process yields 10.2 g of 2-amino-4-trifluoromethylpyridine.[7]

Protocol 2: Two-Step Synthesis from 2,6-dichloro-4-trifluoromethylpyridine

This industrial process involves a selective amination followed by a dehalogenation step.

-

Selective Amination:

-

Reaction: 10 g (0.046 moles) of 2,6-dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of Tetrahydrofuran (THF) are placed in a 200 mL autoclave.[8]

-

Conditions: The mixture is heated to 150°C with stirring for approximately 6 hours.[8]

-

Intermediate: The reaction yields 2-amino-6-chloro-4-trifluoromethylpyridine (2,6,4-ACTF).[8]

-

-

Dehalogenation:

-

Reaction: After cooling the autoclave to 30-40°C, 300 mg of 5% Palladium on Carbon (Pd/C, 54% wet) is added.[8]

-

Conditions: The vessel is filled with hydrogen gas up to 2.0 MPa and heated to 100°C with stirring for about 3 hours.[8]

-

Work-up: The reactor is cooled, and the reaction mixture is filtered through Celite. Water is added to the filtrate, and the organic layer is separated and collected to yield the final product.[8]

-

References

- 1. This compound | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | 106447-97-6 [sigmaaldrich.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. innospk.com [innospk.com]

- 5. This compound, CAS No. 106447-97-6 - iChemical [ichemical.com]

- 6. This compound 106447-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 8. EP2527327A1 - Method for producing this compound - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 2-Amino-4-(trifluoromethyl)pyridine

This technical guide provides an in-depth overview of the melting and boiling points of 2-Amino-4-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physical properties and the experimental methods for their determination.

Physical and Chemical Properties

This compound, with the CAS Number 106447-97-6, is a solid, crystalline compound at room temperature. Its molecular structure, featuring a pyridine ring substituted with an amino and a trifluoromethyl group, imparts unique chemical characteristics that make it a valuable building block in organic synthesis.

Melting and Boiling Points

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. A review of available data reveals some variability in the reported values, which is likely attributable to differences in sample purity and the analytical methods employed. A summary of these values is presented below.

| Property | Reported Value |

| Melting Point | 70-74 °C |

| 69-70 °C | |

| 40-44 °C | |

| 90-94 °C | |

| Boiling Point | 221.3 °C (at 760 mmHg) |

| 204-206 °C |

Experimental Protocols

Accurate determination of the melting and boiling points relies on standardized experimental procedures. This section details a documented synthesis protocol for this compound and the general methodologies for measuring its melting and boiling points.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2-chloro-4-trifluoromethylpyridine with aqueous ammonia under high temperature and pressure.[1] The product of this synthesis was found to have a melting point of 69 to 70°C.[1]

Materials:

-

2-chloro-4-trifluoromethylpyridine (14.5 g)

-

28% aqueous ammonia (108 mL)

-

200-mL autoclave

Procedure:

-

Charge the 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[1]

-

Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[1]

-

After the reaction is complete, allow the system to cool to room temperature.[1]

-

The resulting crystals are collected, washed with water, and dried.[1]

-

The final product is 10.2 g of 2-amino-4-trifluoromethylpyridine.[1]

Standard Method for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted standard for determining the melting point of a crystalline solid.[2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.[4]

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the entire sample has turned into a clear liquid (the final melting point). This range is the melting point of the sample.

Standard Method for Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method is a convenient and accurate way to determine the boiling point.[5]

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Fill the Thiele tube with a suitable heating fluid to a level just above the side arm.

-

Place a small amount of the this compound sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the sample in the test tube.[5]

-

Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is immersed in the heating fluid.[5]

-

Gently heat the side arm of the Thiele tube.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.

-

As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility Profile of 2-Amino-4-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-4-(trifluoromethyl)pyridine

This compound, with the chemical formula C₆H₅F₃N₂, is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a range of functional molecules.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity, pKa, and overall physicochemical properties. These characteristics make it a valuable synthon for creating complex molecules with desired biological activities, including kinase inhibitors for cancer therapy and potent agrochemicals.[1] Given its importance, knowledge of its behavior in various solvent systems is essential for its practical application in both academic and industrial research.

Solubility Profile

Qualitative Solubility

Comprehensive, peer-reviewed studies detailing the quantitative solubility of this compound across a wide range of organic solvents and temperatures are not widely available in the surveyed literature. However, qualitative assessments and data from supplier technical sheets consistently indicate the following:

-

Soluble in: Common organic solvents such as ethanol, dichloromethane, and Dimethyl Sulfoxide (DMSO).[1]

-

High Solubility in DMSO: At least one source indicates a solubility of ≥ 100 mg/mL in DMSO.

-

Low Solubility in: Water.[1]

This general profile suggests that the compound is amenable to dissolution in moderately polar to polar aprotic organic solvents, which is consistent with its structural features.

Quantitative Solubility Data

A comprehensive, structured table of quantitative solubility data (e.g., in g/100mL, mol/L, or mole fraction) at various temperatures is not available in the reviewed literature. Researchers are encouraged to determine this data empirically for their specific solvent systems of interest using the protocols outlined below.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized methodologies are required. The following protocols describe the isothermal equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility, followed by two common methods for concentration analysis.

Isothermal Equilibrium Shake-Flask Method

This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature once the system has reached equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Sealed vials or flasks

-

Constant-temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials securely and place them in a constant-temperature orbital shaker or water bath set to the target temperature (e.g., 298.15 K, 308.15 K, etc.).

-

Agitation: Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The optimal time should be determined by preliminary experiments.

-

Sedimentation: After the equilibration period, allow the vials to rest in the constant-temperature bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean vial or a volumetric flask for subsequent analysis. This step must be performed quickly to avoid temperature fluctuations.

Concentration Analysis Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and reliable technique for non-volatile solutes.

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Transfer: Transfer a known volume or mass of the filtered saturated solution obtained from the shake-flask method into the pre-weighed dish.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. A rotary evaporator can also be used for larger volumes.

-

Drying: Once the solvent is fully evaporated, place the dish containing the solid residue in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution taken in mL) * 100

Concentration Analysis Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method suitable for a wide range of compounds.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While this compound is a compound of significant interest in chemical synthesis, its quantitative solubility data in organic solvents is not extensively documented in publicly available sources. This guide provides researchers with established, reliable protocols—namely the isothermal shake-flask method coupled with gravimetric or HPLC analysis—to determine these crucial physicochemical parameters. The generation of such data will facilitate more efficient process development, reaction optimization, and formulation design, thereby accelerating research and development efforts that utilize this versatile chemical intermediate.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visualization of its synthetic pathway.

Spectroscopic Data

The unique structure of this compound, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on a pyridine ring, gives rise to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Below is a summary of the available ¹H NMR data and predicted ¹³C and ¹⁹F NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| CDCl₃ | 8.21 | d | 5.6 | H-6 | [1] |

| 6.82 | dd | 5.2, 1.2 | H-5 | [1] | |

| 6.68 | s | - | H-3 | [1] | |

| 4.71 | br s | - | -NH₂ | [1] | |

| D₂O | 7.84 | d | 6.4 | H-6 | [1] |

| (HCl salt) | 7.21 | d | 0.8 | H-3 | [1] |

| 6.96 | dd | 6.8, 2.0 | H-5 | [1] |

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Notes |

| ¹³C | ~160 | s | - | C2 (C-NH₂) |

| ~152 | s | - | C6 | |

| ~138 | q | ~35 | C4 (C-CF₃) | |

| ~123 | q | ~272 | CF₃ | |

| ~108 | s | - | C5 | |

| ~105 | s | - | C3 | |

| ¹⁹F | -63 to -66 | s | - | CF₃ |

Note: Predicted ¹³C and ¹⁹F NMR data are estimations based on data from structurally related compounds and established NMR principles, as experimental data was not available in the searched literature.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its primary functional groups. The solid-state spectrum would typically be acquired using a KBr pellet or as a thin film.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) |

| 1330 - 1260 | Medium | Aromatic C-N stretching |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| Exact Mass | 162.0405 u |

| Predicted Key Fragments (m/z) | |

| 162 | [M]⁺• (Molecular Ion) |

| 143 | [M-F]⁺ |

| 135 | [M-HCN]⁺• |

| 93 | [M-CF₃]⁺ |

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for related compounds. The molecular ion is expected to be prominent. Key fragmentation pathways may include the loss of a fluorine atom, neutral loss of HCN, or cleavage of the C-C bond to lose the trifluoromethyl radical.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation :

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition Parameters :

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width : 200-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : ≥1024, depending on concentration.

-

-

¹⁹F NMR Acquisition Parameters :

-

Pulse Program : Standard single-pulse, proton-decoupled.

-

Spectral Width : ~100 ppm, centered around -65 ppm.

-

Reference : External CFCl₃ (0 ppm) or internal standard such as trifluorotoluene (-63.72 ppm).[6]

-

Number of Scans : 64-256.

-

IR Data Acquisition (FT-IR)

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation :

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

MS Data Acquisition (EI-MS)

-

Sample Preparation :

-

Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~10-100 µg/mL.

-

-

Instrumentation :

-

A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

-

Data Acquisition :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Mass Range : Scan from m/z 40 to 200.

-

Introduction Method : If using GC-MS, inject 1 µL of the sample solution onto a suitable GC column (e.g., DB-5ms) with an appropriate temperature program to ensure elution of the compound. Alternatively, use a direct insertion probe.

-

Synthesis and Workflow Visualization

This compound is a valuable building block in organic synthesis.[7] A common synthetic route involves the reaction of a halogenated precursor with ammonia.

Synthetic Workflow

The diagram below illustrates a typical two-step synthesis of this compound starting from 2,6-dichloro-4-(trifluoromethyl)pyridine. The first step is a nucleophilic aromatic substitution with ammonia, followed by a dehalogenation step.[1]

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. EP2527327A1 - Method for producing this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

- 7. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic structure, characterized by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group, imparts a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and stability of this compound. It includes detailed experimental protocols for its synthesis and key reactions, an analysis of its stability under various stress conditions, and its application in the synthesis of advanced pharmaceutical agents, such as the dual PI3K/mTOR inhibitor bimiralisib. This document is intended to serve as a critical resource for scientists engaged in the design and development of novel chemical entities leveraging this versatile scaffold.

Physicochemical Properties

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 106447-97-6 | [5][6] |

| Molecular Formula | C₆H₅F₃N₂ | [5] |

| Molecular Weight | 162.11 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder/solid | [1][6] |

| Melting Point | 70-74 °C | [6] |

| Boiling Point | 221.3 ± 40.0 °C (at 760 mmHg) | |

| Density | 1.368 - 1.4 g/cm³ | |

| Flash Point | ~87 °C | |

| pKa (Predicted) | 4.55 ± 0.11 | |

| Solubility | Low in water; Soluble in ethanol, dichloromethane | [2] |

Chemical Reactivity Profile

The reactivity of this compound is governed by the nucleophilic character of the exocyclic amino group, the electronic nature of the pyridine ring, and the influence of the trifluoromethyl substituent. The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

Reactions of the Amino Group

The exocyclic amino group is the primary site for many chemical transformations, behaving as a typical, albeit electronically modified, arylamine.

-

Acylation and Urea Formation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and isocyanates. For example, it reacts with 2,6-difluorobenzoylisocyanate in dioxane to form the corresponding N,N'-disubstituted urea, a common reaction in the synthesis of biologically active molecules.

-

Alkylation: While less common, N-alkylation can be achieved under appropriate conditions, though the nucleophilicity of the amino group is somewhat diminished by the electron-withdrawing effect of the pyridine ring and the CF₃ group.

-

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] These diazonium intermediates are often unstable for heterocyclic amines and are typically used immediately in subsequent reactions.[8] For instance, they can undergo Sandmeyer-type reactions to introduce a range of functional groups (halogens, cyano, etc.) onto the pyridine ring, replacing the amino group.

Role in Palladium-Catalyzed Cross-Coupling

This compound is a valuable precursor for substrates used in modern cross-coupling reactions. While the amine itself can participate as a nucleophile in Buchwald-Hartwig amination, it is more frequently transformed into a halide or boronic ester to serve as the electrophilic or nucleophilic partner, respectively. A prime example is in the synthesis of bimiralisib, where the amine is first converted to 5-bromo-4-(trifluoromethyl)pyridin-2-amine, which then undergoes a Miyaura borylation to produce a boronate ester. This intermediate is subsequently used in a Suzuki coupling reaction.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in drug development. Forced degradation studies, which intentionally stress the molecule, are essential for identifying potential degradation pathways.[9][10]

Caption: Factors influencing the stability of this compound.

-

Thermal Stability: The compound is generally stable at room temperature but may decompose at elevated temperatures.[2] The incorporation of trifluoromethyl groups can impart increased thermal stability to materials.

-

Acidic and Basic Stability: The molecule is susceptible to degradation in strong acidic and basic environments.[2] Under harsh acidic conditions, hydrolysis of the amino group to form the corresponding 2-hydroxypyridine derivative is a potential degradation pathway.

-

Photochemical Stability: Studies on related fluorinated pyridines suggest that the bond between the heteroaromatic ring and the trifluoromethyl group (Het-CF₃) is relatively stable during photolysis. This indicates a higher resistance to degradation upon exposure to light compared to other fluorinated motifs.

-

Metabolic Stability: The trifluoromethyl group acts as a metabolic shield. Its presence blocks positions on the pyridine ring that would otherwise be susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, thereby increasing the metabolic half-life of drug candidates containing this moiety.

Application in Drug Discovery: The Case of Bimiralisib

A prominent application of this compound is as a key starting material for the synthesis of the oncology drug candidate bimiralisib (PQR309) .[11] Bimiralisib is a potent, brain-penetrant, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[11] These two kinases are central nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.

The this compound moiety in bimiralisib plays a crucial role in its mechanism of action. X-ray crystallography has shown that the amino group forms critical hydrogen bonds with aspartate residues (Asp836, Asp841, and Asp964) in the catalytic pocket of the PI3Kγ isoform, anchoring the inhibitor to its target.

Caption: The PI3K/AKT/mTOR signaling pathway and inhibition by Bimiralisib.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be performed by qualified personnel with appropriate safety precautions.

Synthesis of this compound

This protocol is adapted from patent literature and describes the synthesis via nucleophilic aromatic substitution.

Caption: Workflow for the synthesis of this compound.

-

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine (14.5 g)

-

28% Aqueous Ammonia (108 mL)

-

200 mL Autoclave

-

-

Procedure:

-

Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture to 180°C with stirring for 10 hours. The internal pressure will reach approximately 20 atm.

-

After the reaction is complete, allow the system to cool to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with water.

-

Dry the crystals to obtain 2-amino-4-trifluoromethylpyridine (Typical yield: ~10.2 g).

-

Synthesis of N-(2,6-difluorobenzoyl)-N'-(4-trifluoromethyl-2-pyridyl)urea

This protocol demonstrates a typical acylation reaction of the amino group.

-

Materials:

-

This compound (0.50 g)

-

2,6-difluorobenzoylisocyanate (0.56 g)

-

Dioxane (14 mL)

-

Water

-

-

Procedure:

-

Dissolve 0.50 g of 2-amino-4-trifluoromethylpyridine in 7 mL of dioxane in a round-bottom flask.

-

In a separate container, prepare a solution of 0.56 g of 2,6-difluorobenzoylisocyanate in 7 mL of dioxane.

-

While stirring, add the isocyanate solution dropwise to the solution of the aminopyridine at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 15 hours.

-

After the reaction is complete, pour the mixture into approximately 100 mL of water to precipitate the product.

-

Collect the crystals by filtration, wash with water, and dry to obtain the desired urea derivative (Typical yield: ~1.0 g).

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile reactivity and its ability to impart favorable properties, such as enhanced metabolic stability and binding affinity, to larger molecules. A thorough understanding of its physicochemical properties, reactivity patterns, and stability profile is essential for its effective use. This guide has provided a detailed overview of these core aspects, supported by experimental protocols and diagrams, to aid researchers in leveraging this important chemical intermediate for the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 106447-97-6 [sigmaaldrich.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Amino-4-(trifluoromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(trifluoromethyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse array of biologically active compounds. The incorporation of the trifluoromethyl group at the 4-position significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and survival. Notably, these compounds have shown efficacy as inhibitors of Werner helicase and various protein kinases.

Werner Helicase (WRN) Inhibition in Microsatellite Instability-High (MSI-H) Cancers

A groundbreaking application of 2-amino-4-(trifluoromethyl)pyrimidine derivatives is in the selective targeting of cancers with microsatellite instability (MSI-H). These tumors, often found in colorectal, gastric, and endometrial cancers, have a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations in repetitive DNA sequences. This genetic instability creates a dependency on the Werner (WRN) helicase for DNA replication and repair, a phenomenon known as synthetic lethality. Inhibition of WRN in MSI-H cancer cells leads to catastrophic DNA damage and selective cell death, while sparing healthy, microsatellite-stable (MSS) cells.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | Genotype | IC50 (µM) | Reference |

| 11g | HCT116 | MSI-H | 1.52 | [1] |

| LNCaP | MSI-H | 1.72 | [1] | |

| SW620 | MSS | 4.24 | [1] | |

| PC3 | MSS | 2.78 | [1] | |

| 11h | HCT116 | MSI-H | 2.22 | [1] |

| LNCaP | MSI-H | 1.6 | [1] | |

| SW620 | MSS | 2.37 | [1] | |

| PC3 | MSS | 3.21 | [1] | |

| 11g (WRN Helicase Assay) | - | - | 6.61 | [1] |

Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial mediators of angiogenesis and cell proliferation in cancer.

Signaling Pathway Diagrams

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have been investigated for their activity against a range of pathogenic bacteria. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

Quantitative Antimicrobial Activity Data

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Nucleoside 4 | Staphylococcus aureus | 1.3-2.5 | [2] |

| Bacillus infantis | 1.5-2.8 | [2] | |

| Escherichia coli | 2.1-4.2 | [2] | |

| Stenotrophomonas maltophilia | 2.5-4.9 | [2] | |

| Nucleoside 5 | Staphylococcus aureus | 1.4-2.6 | [2] |

| Bacillus infantis | 1.6-2.9 | [2] | |

| Escherichia coli | 2.2-4.3 | [2] | |

| Stenotrophomonas maltophilia | 2.6-4.8 | [2] | |

| Fluoroaryl 8a | Staphylococcus aureus | 1.8-3.2 | [2] |

| Bacillus infantis | 2.0-3.5 | [2] | |

| Escherichia coli | 2.8-5.1 | [2] | |

| Stenotrophomonas maltophilia | 3.1-5.5 | [2] | |

| Amoxicillin (Reference) | Various | 1.0-2.0 | [2] |

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is a hallmark of numerous diseases. Certain this compound derivatives have been explored for their anti-inflammatory potential, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Upregulation of LOXL2 is associated with fibrotic diseases and cancer progression. This compound derivatives have been identified as potent inhibitors of LOXL2.

Quantitative LOXL2 Inhibition Data

| Compound ID | Enzyme | IC50 (nM) | Reference |

| (2-chloropyridin-4-yl)methanamine | hLOXL2 | 126 |

Inducible Nitric Oxide Synthase (iNOS) Inhibition

While specific data for this compound derivatives is limited, the closely related 2-amino-4-methylpyridine scaffold has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide during inflammation.

Quantitative iNOS Inhibition Data (2-Amino-4-methylpyridine derivatives)

| Compound | Enzyme | IC50 (nM) | Reference |

| 2-Amino-4-methylpyridine | Murine NOS II | 6 | [3] |

| Human recombinant NOS II | 40 | [3] | |

| Human recombinant NOS I | 100 | [3] | |

| Human recombinant NOS III | 100 | [3] |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the reaction of a corresponding 2-halo-4-(trifluoromethyl)pyridine with an appropriate amine. The reaction conditions can be tailored based on the reactivity of the starting materials.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Conclusion

The this compound scaffold represents a highly valuable platform for the design and discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent and selective anticancer effects through mechanisms such as Werner helicase inhibition, promising antimicrobial activity against pathogenic bacteria, and anti-inflammatory properties via the inhibition of key enzymes like LOXL2 and iNOS. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds into clinically effective therapies. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly unlock the full therapeutic potential of this compound derivatives.

References

synonyms for 4-(Trifluoromethyl)pyridin-2-amine

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridin-2-amine

Introduction

4-(Trifluoromethyl)pyridin-2-amine, a heterocyclic organic compound, is a pivotal building block in modern chemistry.[1] Identified by its CAS number 106447-97-6, this compound is characterized by a pyridine ring substituted with a reactive amino group and a stabilizing trifluoromethyl group.[1][2] The presence of the trifluoromethyl moiety imparts unique properties, such as enhanced metabolic stability and bioactivity, making it a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

| Identifier Type | Value | Citation |

| Systematic Name | 4-(Trifluoromethyl)pyridin-2-amine | [1][2] |

| Common Synonyms | 2-Amino-4-(trifluoromethyl)pyridine | [1][3][4] |

| 4-(Trifluoromethyl)-2-pyridinamine | [1] | |

| CAS Number | 106447-97-6 | [1][2][4][5] |

| Molecular Formula | C6H5F3N2 | [1][4][5][6] |

| MDL Number | MFCD00077455 | [3][4] |

Physicochemical Properties

The physical and chemical properties of 4-(Trifluoromethyl)pyridin-2-amine are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citation |

| Molecular Weight | 162.11 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 70-74 °C | [1][4] |

| Boiling Point | 221.3 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 87.7 ± 27.3 °C | [1] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |

| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. | [7] |

Applications in Research and Industry

The unique structure of 4-(Trifluoromethyl)pyridin-2-amine makes it a versatile intermediate in several high-value applications.

Pharmaceutical Synthesis

This compound is a critical intermediate in the development of novel therapeutics. The trifluoromethyl group is known to enhance the potency and metabolic stability of drug molecules.[1] It is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy.[1]

Agrochemical Development

In the agrochemical sector, it serves as a precursor for highly effective pesticides, fungicides, and bactericides.[7] Its structure can be modified to create products that precisely target pests and pathogens while minimizing environmental impact.[7]

Organic Synthesis

As a fluorinated building block, it is widely used in organic synthesis.[3] The presence of both an amino group, which can undergo reactions like acylation and alkylation, and the electron-withdrawing trifluoromethyl group allows for a diverse range of chemical transformations.[1]

Caption: Logical workflow of the primary applications.

Experimental Protocols for Synthesis

Several methods for the synthesis of 4-(Trifluoromethyl)pyridin-2-amine have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-Fluoro-4-(trifluoromethyl)pyridine

This method involves the reaction of a fluorinated pyridine precursor with an amine source.

-

Reactants : 2-Fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide (NaOH), water (H2O), and dimethyl sulfoxide (DMSO).[5][8]

-

Procedure : The synthesis is achieved through the chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine and acetamidine hydrochloride in the presence of NaOH and water, using DMSO as the solvent.[5][8] Specific reaction conditions such as temperature and duration must be optimized for yield and purity.

Two-Step Synthesis from 2,6-Dichloro-4-trifluoromethylpyridine

A patented method describes a two-step process involving amination followed by dehalogenation.[9]

-

Step 1: Amination

-

Reactants : 2,6-Dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 28% ammonia water, and a hydrophilic ether solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-Me-THF)).[9]

-

Protocol :

-

Charge an autoclave (200 mL) with 10 g (0.046 moles) of 2,6,4-DCTF, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of the chosen ether solvent.[9]

-

Heat the mixture to 150 °C with stirring. The preferred reaction temperature range is 130 to 160 °C.[9]

-

Maintain the reaction for approximately 6 hours. The preferred reaction time is between 4 to 7 hours.[9]

-

After the reaction, cool the autoclave to 30-40 °C. The resulting product is 2-amino-6-chloro-4-trifluoromethylpyridine.[9]

-

-

-

Step 2: Dehalogenation

-

Reactants : Product from Step 1, 5% Palladium on Carbon (Pd/C) catalyst, and hydrogen (H2) gas.[9]

-

Protocol :

-

To the cooled reaction mixture from Step 1, add 300 mg of 5% Pd/C (54% wet, 0.076 mmoles).[9]

-

Fill the reactor with hydrogen gas up to a pressure of 1.6-2.0 MPa.[9]

-

Heat the mixture to 100 °C with stirring to initiate the dehalogenation reaction.[9]

-

After approximately 3 hours, cool the reactor to 30-40 °C.[9]

-

Filter the mixture through Celite to remove the catalyst. Water is added to the filtrate, and the separated organic layer containing the final product, 2-amino-4-trifluoromethylpyridine, is collected.[9]

-

-

Caption: Experimental workflow for the two-step synthesis.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 106447-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-氨基-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 8. This compound | 106447-97-6 [chemicalbook.com]

- 9. EP2527327A1 - Method for producing this compound - Google Patents [patents.google.com]

Methodological & Application

synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-fluoro-4-trifluoromethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine, a key building block in the development of pharmaceuticals and agrochemicals. The primary method described is the nucleophilic aromatic substitution of a halogenated precursor, 2-fluoro-4-(trifluoromethyl)pyridine, with ammonia. A validated protocol using the analogous 2-chloro-4-(trifluoromethyl)pyridine is presented as a reference, along with a recommended procedure for the more reactive fluoro-substrate.

Introduction

This compound is a critical intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target compounds. This document outlines a robust and scalable method for its synthesis via nucleophilic aromatic substitution.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing trifluoromethyl group at the 4-position and the ring nitrogen activate the pyridine ring towards nucleophilic attack at the 2-position. Ammonia, acting as the nucleophile, displaces the halogen (fluorine or chlorine) to form the desired 2-amino product. Due to the higher electronegativity of fluorine, 2-fluoro-4-(trifluoromethyl)pyridine is expected to be more reactive than its chloro-analogue.[1]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine (Validated Method)

This protocol is based on a validated procedure and serves as a reliable reference for the synthesis.[2][3]

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Deionized water

-

A suitable high-pressure autoclave

Procedure:

-

Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[2][3]

-

Seal the autoclave and heat the mixture to 180°C with stirring. The internal pressure will be approximately 20 atm.[2][3]

-

Maintain the reaction at this temperature for 10 hours.[2][3]

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Vent any residual pressure and open the autoclave in a well-ventilated fume hood.

-

The resulting crystalline product is collected by filtration.

-

Wash the crystals with deionized water.

Protocol 2: Recommended Synthesis from 2-Fluoro-4-(trifluoromethyl)pyridine

This recommended protocol is adapted from the validated method for the chloro-analogue, taking into account the higher reactivity of the fluoro-substrate. Milder reaction conditions may be sufficient.

Materials:

-

2-Fluoro-4-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Deionized water

-

A suitable high-pressure autoclave

Procedure:

-

In a high-pressure autoclave, combine 2-fluoro-4-(trifluoromethyl)pyridine with a stoichiometric excess of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture to a temperature in the range of 150-180°C with constant stirring. It is advisable to start at the lower end of the temperature range and monitor the reaction progress.

-

Maintain the reaction at the set temperature for 4-10 hours. The reaction time is expected to be shorter than for the chloro-analogue.

-

Upon completion, cool the autoclave to room temperature and carefully vent the pressure.

-

Collect the precipitated solid by filtration.

-

Wash the solid with deionized water to remove any residual ammonia and salts.

-

Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes the key quantitative data from the validated synthesis using 2-chloro-4-(trifluoromethyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine | [2][3] |

| Reagent | 28% Aqueous Ammonia | [2][3] |

| Temperature | 180°C | [2][3] |

| Reaction Time | 10 hours | [2][3] |

| Pressure | ~20 atm | [2][3] |

| Product | This compound | [2][3] |

| Yield | ~70% | [2] |

| Melting Point | 69-70°C | [2][3] |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

This reaction should be carried out by trained personnel in a well-ventilated fume hood.

-

The use of a high-pressure autoclave requires appropriate training and safety precautions.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Aqueous ammonia is corrosive and has a pungent odor; handle with care.

Conclusion

The synthesis of this compound from 2-fluoro-4-(trifluoromethyl)pyridine is a straightforward and efficient process utilizing nucleophilic aromatic substitution. The provided protocols offer a validated method and a recommended adaptation for the fluoro-precursor, enabling researchers to reliably produce this valuable synthetic intermediate. The higher reactivity of the fluoro-substituted starting material may allow for milder reaction conditions, potentially improving the overall efficiency and safety of the synthesis.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Amino-4-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic utility of the amino functionality. The protocols provided are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive starting point for reaction development and optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely adopted palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, provides a robust method for the synthesis of biaryls and other conjugated systems. This compound can be employed in Suzuki coupling reactions in two primary ways: as the halide component (e.g., 2-Amino-4-bromo-X-(trifluoromethyl)pyridine) or as the organoboron component (e.g., this compound-X-boronic acid/ester).

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, while the amino group can act as a coordinating ligand to the palladium catalyst, potentially inhibiting the reaction. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and purity. In some cases, protection of the amino group may be necessary to achieve optimal results.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar trifluoromethyl- and amino-substituted pyridines. This data, derived from analogous reactions, can serve as a valuable reference for the optimization of couplings involving this compound.

Table 1: Suzuki Coupling of Bromo-pyridines with Arylboronic Acids

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromo-5-(trifluoromethyl)pyridin-2-amine | (1-methyl-1H-pyrazol-4-yl)boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |

| 2 | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | High |

| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4 | N-(4-Bromopyridin-2-yl)acetamide | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good |

| 5 | N-(4-Bromopyridin-2-yl)acetamide | Arylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 80 | Good |

Table 2: Suzuki Coupling of Pyridylboronates with Aryl Halides

| Entry | Pyridylboronate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 95 |

| 2 | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 3,5-Bis(trifluoromethyl)bromobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 82 |

| 3 | Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (2-3) | Phosphite Ligand (3-4.5) | KF | Dioxane | 110 | 82[1] |

| 4 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (2-3) | Phosphite Ligand (3-4.5) | K₃PO₄ | Dioxane | 110 | 74[1] |

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes the coupling of a bromo-substituted this compound with an arylboronic acid. Protocol 2 outlines the coupling of a this compound boronic acid pinacol ester with an aryl bromide.

Protocol 1: Suzuki Coupling of 2-Amino-4-bromo-X-(trifluoromethyl)pyridine with an Arylboronic Acid

This protocol is adapted from procedures for similar amino- and trifluoromethyl-substituted bromopyridines.

Materials:

-

2-Amino-4-bromo-X-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-bromo-X-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki Coupling of this compound-X-boronic Acid Pinacol Ester with an Aryl Bromide

This protocol is based on the successful coupling of 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl bromides.

Materials:

-

This compound-X-boronic acid pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine the aryl bromide (1.0 equiv), this compound-X-boronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Application of 2-Amino-4-(trifluoromethyl)pyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-4-(trifluoromethyl)pyridine as a key intermediate in the synthesis of novel agrochemicals. The presence of both a reactive amino group and an electron-withdrawing trifluoromethyl group on the pyridine scaffold makes this compound a versatile building block for creating potent insecticides and other crop protection agents.

Introduction

This compound is a critical starting material in the agrochemical industry for the synthesis of high-efficiency pesticides and fungicides.[1] Its unique chemical structure, featuring a nucleophilic amino group and a lipophilic trifluoromethyl moiety, allows for a wide range of chemical transformations to produce molecules with significant biological activity.[1] The trifluoromethyl group, in particular, is known to enhance the efficacy, metabolic stability, and target-binding affinity of agrochemical compounds. This document outlines the synthesis of two distinct classes of potential agrochemicals originating from this compound: an insecticidal benzoylphenylurea and a fungicidal N-pyridyl benzamide.

Application Note 1: Synthesis of an Insecticidal Benzoylphenylurea Derivative

One of the primary applications of this compound is in the synthesis of benzoylphenylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2][3][4][5] The resulting disruption of the molting process is lethal to insect larvae.[1][2]

A prime example is the synthesis of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea, a potent insecticidal compound.

Experimental Protocol: Synthesis of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea

Materials:

-

This compound

-

2,6-difluorobenzoyl isocyanate

-

Dioxane (anhydrous)

-

Water

-

Standard laboratory glassware and stirring apparatus

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 0.50 g of this compound in 7 mL of anhydrous dioxane.

-

In a separate vessel, prepare a solution of 0.56 g of 2,6-difluorobenzoyl isocyanate in 7 mL of anhydrous dioxane.

-

Slowly add the 2,6-difluorobenzoyl isocyanate solution dropwise to the stirred solution of this compound at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 15 hours.[6]

-

Upon completion of the reaction, pour the mixture into approximately 100 mL of water to precipitate the product.[6]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove any residual dioxane and unreacted starting materials.

-

Dry the purified product, N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea, to a constant weight.

Data Presentation

| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Melting Point |

| N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea | This compound | 2,6-difluorobenzoyl isocyanate | Dioxane | ~15 hours | ~87% (1.0 g) | 167-169°C |

Table 1: Summary of the synthesis of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea. The yield is calculated based on the provided masses in the source patent.[6]

Mode of Action: Chitin Synthesis Inhibition